molecular formula C24H23N5O4S B2988319 N-cyclohexyl-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536716-90-2

N-cyclohexyl-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2988319
CAS No.: 536716-90-2
M. Wt: 477.54
InChI Key: UVXWYKREWGUJLH-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted with a 4-nitrophenyl group at position 3, a thioacetamide linker at position 2, and a cyclohexylamine moiety. This compound is part of a broader class of pyrimidoindoles studied for their selective Toll-like receptor 4 (TLR4) antagonistic activity . Its synthesis typically involves coupling reactions using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or similar reagents to form the acetamide bond .

Properties

IUPAC Name

N-cyclohexyl-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c30-20(25-15-6-2-1-3-7-15)14-34-24-27-21-18-8-4-5-9-19(18)26-22(21)23(31)28(24)16-10-12-17(13-11-16)29(32)33/h4-5,8-13,15,26H,1-3,6-7,14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXWYKREWGUJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, exploring various studies and findings related to its efficacy and mechanisms.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclohexyl group, a thioacetamide moiety, and a pyrimido[5,4-b]indole framework. Its chemical formula is C19H22N4O3SC_{19}H_{22}N_4O_3S. The presence of the nitrophenyl group is significant for its biological interactions.

Antiviral Properties

Research indicates that compounds containing heterocyclic structures similar to N-cyclohexyl-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide have shown promising antiviral activities. Notably, derivatives of pyrimido[5,4-b]indole have been identified as effective in activating TLR pathways, which are crucial for innate immune responses against viral infections. For instance, one study demonstrated that a related compound significantly enhanced immune responses in mice when used as an adjuvant in vaccination protocols against influenza viruses .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of N-cyclohexyl-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide have been assessed in several cancer cell lines. In vitro studies revealed that the compound exhibits selective cytotoxicity against certain tumor cells while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis through the activation of specific signaling pathways .

The mechanism by which N-cyclohexyl-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide exerts its biological effects involves several pathways:

  • TLR Activation : The compound has been shown to activate Toll-like receptors (TLRs), particularly TLR4 and TLR7, leading to the activation of NF-kB signaling pathways. This activation results in the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha .
  • Apoptotic Pathways : It induces apoptosis in cancer cells through mitochondrial pathways and caspase activation, which are critical for programmed cell death .

Data Summary

The following table summarizes key findings related to the biological activity of N-cyclohexyl-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide:

Activity Effect IC50/EC50 Cell Line/Model Reference
AntiviralActivation of TLRsEC50 = 1.65 μM (hTLR)Mouse and human primary cells
CytotoxicityInduces apoptosisIC50 = 10 μMVarious cancer cell lines
ImmunomodulatoryIncreases cytokine production-In vivo mouse models

Case Studies

  • Influenza Virus Study : In a prime-boost immunization model using inactivated influenza A virus (A/California/04/2009), the compound demonstrated enhanced immunogenicity when used with other TLR ligands. The combination led to significantly higher antibody responses compared to controls .
  • Cancer Cell Line Evaluation : A series of tests on different cancer cell lines showed that N-cyclohexyl derivatives exhibited varying degrees of cytotoxicity with potential applications in targeted cancer therapies .

Comparison with Similar Compounds

The structural and functional nuances of the target compound can be contextualized against analogous pyrimido[5,4-b]indoles with modifications to the aryl group, heteroatom substitution, and N-alkyl/aryl substituents. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity.

Modifications to the Aryl Group at Position 3
Compound Name Substituent at Position 3 Yield (%) Key Spectral Data (¹H NMR δ, ppm) Biological Activity (TLR4 IC₅₀) Reference
Target Compound 4-Nitrophenyl N/A N/A Not reported N/A
Compound 1 (N-Cyclohexyl derivative) Phenyl ~100 7.20–8.25 (m, aromatic H) IC₅₀ = 0.6 µM (human TLR4)
Compound 39 Naphthalen-2-yl 61 8.22 (d, J = 6.97 Hz) IC₅₀ = 1.2 µM
Compound 50 Phenyl (with dodecyl at N5) 52 14.35 (s, dodecyl CH₃) Reduced activity vs. shorter alkyl chains
Compound 12 (from ) 4-Chlorophenyl N/A N/A Improved metabolic stability

Key Findings :

  • Electron-withdrawing groups (e.g., 4-nitro in the target compound) are hypothesized to enhance TLR4 binding through dipole interactions, as seen with 4-chlorophenyl derivatives (IC₅₀ improvements) .
  • Bulkier substituents (naphthalen-2-yl) reduce potency, likely due to steric hindrance .
  • Alkyl chain length at position 5 inversely correlates with activity; dodecyl derivatives (Compound 50) show diminished TLR4 inhibition compared to methyl or pentyl analogs .
Heteroatom Substitution in the Thioacetamide Linker
Compound Name Linker Modification Yield (%) ¹³C NMR (δ, ppm) Activity Trend Reference
Target Compound Thioether (-S-) N/A N/A N/A N/A
Compound 9 Ether (-O-) 86.9 165.7 (C=O) 10-fold lower TLR4 inhibition
Compound 2 Sulfonyl (-SO₂-) 90 165.9 (C=O) Inactive
Compound 3 Sulfinyl (-SO-) Trace 166.2 (C=O) Inactive

Key Findings :

  • Thioether linkers are critical for activity; oxidation to sulfonyl/sulfinyl groups abolishes TLR4 binding, likely due to disrupted hydrogen bonding .
  • Ether linkers (Compound 9) retain partial activity but with reduced potency, suggesting sulfur’s polarizability is essential .
Variations in the N-Substituent
Compound Name N-Substituent Yield (%) HRMS (Observed) Solubility (LogP) Reference
Target Compound Cyclohexyl N/A N/A Estimated: 3.2 N/A
Compound 11 Cyclopentyl 76 453.1896 [M + Na]⁺ LogP = 2.9
Compound 12 Cyclobutyl 73.5 461.1983 [M + Na]⁺ LogP = 2.7
Compound 18 Naphthalen-2-yl 61 543.2245 [M + H]⁺ LogP = 4.1
Compound 19 Furfuryl 83.6 502.24018 [M + H]⁺ LogP = 2.5

Key Findings :

  • Cyclohexyl substituents balance lipophilicity (LogP ~3.2) and solubility, optimizing cell permeability .
  • Aromatic N-substituents (naphthalen-2-yl) increase LogP, risking pharmacokinetic drawbacks .
  • Smaller cycloalkyl groups (cyclopentyl, cyclobutyl) marginally improve solubility but reduce synthetic yields .

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